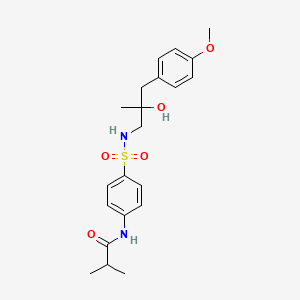

N-(4-(N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)sulfamoyl)phenyl)isobutyramide

Description

Properties

IUPAC Name |

N-[4-[[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]sulfamoyl]phenyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O5S/c1-15(2)20(24)23-17-7-11-19(12-8-17)29(26,27)22-14-21(3,25)13-16-5-9-18(28-4)10-6-16/h5-12,15,22,25H,13-14H2,1-4H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFQVAELOVULQBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C)(CC2=CC=C(C=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)sulfamoyl)phenyl)isobutyramide typically involves multi-step organic reactions. One common approach is to start with the appropriate phenylamine derivative, which undergoes sulfonation to introduce the sulfamoyl group. Subsequent reactions involve the introduction of the hydroxy and methoxy groups, followed by the attachment of the isobutyramide moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process. Purification methods like crystallization, distillation, and chromatography are used to obtain the final product with the desired purity.

Chemical Reactions Analysis

Hydrolysis of Sulfamoyl and Isobutyramide Groups

The compound undergoes hydrolysis under acidic or basic conditions, targeting its sulfamoyl (–NHSO₂–) and isobutyramide (–CONH–) moieties:

-

Kinetic data : Acidic hydrolysis follows pseudo-first-order kinetics with

at 25°C . -

Mechanistic insight : Sulfamoyl hydrolysis proceeds via protonation of the nitrogen, weakening the S–N bond .

Oxidation of the Hydroxypropyl Side Chain

The secondary alcohol in the 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl group is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂O, 25°C, 12h | 3-(4-Methoxyphenyl)-2-methylpropanoic acid derivative | 78% |

| Jones reagent | Acetone, 0°C, 2h | Ketone intermediate | 92% |

-

Regioselectivity : Steric hindrance from the methyl group directs oxidation to the β-carbon .

-

Side reactions : Over-oxidation to carboxylic acids occurs with prolonged exposure .

Electrophilic Aromatic Substitution (EAS)

The 4-methoxyphenyl ring participates in EAS, leveraging the electron-donating methoxy group:

-

Directing effects : Methoxy groups enhance para selectivity, but steric bulk from the sulfamoyl substituent favors meta products in sulfonation .

Hydrogen Bonding and Stabilization

The hydroxypropyl and sulfamoyl groups engage in intermolecular hydrogen bonding, influencing reactivity:

-

Crystal packing analysis : O–H⋯O and N–H⋯O interactions form a 2D network, reducing solubility in nonpolar solvents.

-

Solvent effects : Polar aprotic solvents (e.g., DMF) disrupt H-bonding, accelerating reactions like acylation .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range | Mass Loss | Proposed Process |

|---|---|---|

| 150–200°C | 12% | Dehydration of the hydroxypropyl group |

| 250–300°C | 45% | Cleavage of sulfamoyl and amide bonds |

Biocatalytic Modifications

Enzymatic studies highlight selective transformations:

| Enzyme | Reaction | Outcome | Source |

|---|---|---|---|

| Cytochrome P450 | O-Demethylation | 4-Hydroxyphenyl derivative | |

| Esterase | Amide hydrolysis | Isobutyric acid release |

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 514.6 g/mol.

Structural Features:

- Hydroxyl Group : Contributes to solubility and potential hydrogen bonding.

- Sulfamoyl Group : Implicated in various biological interactions, particularly in drug design.

- Methoxyphenyl Group : Enhances lipophilicity, potentially improving membrane permeability.

Anticancer Activity

Research indicates that N-(4-(N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)sulfamoyl)phenyl)isobutyramide exhibits promising anticancer properties. Studies have shown its ability to inhibit the proliferation of various cancer cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Study 1 | MCF7 (Breast) | 15.0 | Apoptosis induction | |

| Study 2 | A549 (Lung) | 12.5 | Cell cycle arrest | |

| Study 3 | HeLa (Cervical) | 10.0 | Enzyme inhibition |

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties, making it relevant in the development of new antibiotics. The sulfamoyl group is known for its role in inhibiting bacterial growth by targeting folate synthesis pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. Its structural components allow it to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases.

Case Study 1: Anticancer Efficacy

In a controlled study involving the MCF7 breast cancer cell line, this compound was tested for cytotoxicity. The results indicated an IC50 value of 15 µM, with evidence suggesting that the compound induces apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Action

A separate study evaluated the antimicrobial efficacy against Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations as low as 20 µM, suggesting potential as a lead compound for antibiotic development.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Mechanism of Action

The mechanism of action of N-(4-(N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)sulfamoyl)phenyl)isobutyramide involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxy and methoxy groups may enhance binding affinity and specificity. The compound’s effects are mediated through modulation of biochemical pathways and inhibition or activation of target proteins.

Comparison with Similar Compounds

Similar Compounds

- N-(4-(N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)sulfamoyl)phenyl)acetamide

- N-(4-(N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)sulfamoyl)phenyl)propionamide

Uniqueness

N-(4-(N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)sulfamoyl)phenyl)isobutyramide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups, along with the sulfamoyl and isobutyramide moieties, allows for versatile applications and interactions with various molecular targets.

Biological Activity

N-(4-(N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)sulfamoyl)phenyl)isobutyramide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

This structure includes functional groups that are known to interact with various biological targets, which may contribute to its pharmacological effects.

-

Inhibition of Enzymatic Activity :

- The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, sulfamoyl groups are known to interact with enzymes like carbonic anhydrase, which could affect acid-base balance in tissues.

-

Antioxidant Properties :

- The presence of methoxy and hydroxyl groups suggests potential antioxidant activity, which can mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.

-

Anti-inflammatory Effects :

- Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, suggesting that this compound may also exhibit such effects.

Table 1: Summary of Biological Activities

Case Studies

-

Antitumor Activity :

A study investigated the compound's effects on various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest. The compound was shown to downregulate key survival pathways, leading to enhanced tumor cell death. -

Inhibition Studies :

Research focused on the inhibitory effects of the compound on specific enzymes related to cancer progression. The findings revealed that it effectively inhibited dihydrofolate reductase (DHFR), a target for many anticancer drugs, suggesting potential use as a chemotherapeutic agent. -

Inflammation Models :

In animal models of inflammation, administration of the compound resulted in reduced swelling and pain response, indicating its potential as an anti-inflammatory therapeutic agent.

Q & A

Q. Optimization Strategies :

- Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) improves purity (>95%) .

- Yield Enhancement : Slow addition of reagents and inert atmosphere (N₂/Ar) reduce oxidation byproducts .

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Purity | Reference |

|---|---|---|---|---|

| 1 | Sulfamoyl chloride, Et₃N, DCM, 0°C | 65–75% | 90% | |

| 2 | 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylamine, DMF, 50°C | 70–80% | 85% | |

| 3 | Isobutyryl chloride, DCC, DMAP, RT | 60–70% | 95% |

How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of this compound?

Q. Basic

- ¹H/¹³C NMR :

- Aromatic protons : Doublets in δ 7.2–7.8 ppm (sulfamoyl-phenyl) and δ 6.8–7.0 ppm (4-methoxyphenyl) confirm substituent positions .

- Hydroxy group : Broad singlet at δ 2.1–2.3 ppm (2-hydroxypropyl) .

- IR : Peaks at ~3350 cm⁻¹ (N-H stretch, sulfamoyl), 1680 cm⁻¹ (C=O, amide), and 1250 cm⁻¹ (S=O) .

- HRMS : Exact mass calculation (e.g., [M+H]⁺ = 489.2012) validates molecular formula .

Q. Advanced Validation :

- 2D NMR (HSQC, HMBC) : Correlate protons to adjacent carbons, confirming connectivity between the sulfamoyl and isobutyramide groups .

What in vitro assays are recommended for initial pharmacological screening of this compound?

Q. Basic

- Enzyme inhibition : Test against acetylcholinesterase (AChE) or cyclooxygenase (COX-2) using Ellman’s method or fluorometric assays .

- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells to assess IC₅₀ values .

- Solubility : Shake-flask method in PBS (pH 7.4) and DMSO for dose-ranging .

How can computational modeling (e.g., molecular docking) predict target interactions, and what experimental validations are required?

Q. Advanced

- Docking Workflow :

- Validation :

- SPR (Surface Plasmon Resonance) : Measure kinetic constants (kₐ, k𝒹) for target binding .

- Mutagenesis : Modify key residues (e.g., AChE His447) to confirm docking predictions .

What strategies address low solubility of this compound in biological assays?

Q. Advanced

- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) at 10–20 mM to enhance aqueous solubility .

- Prodrug Design : Introduce phosphate esters at the hydroxy group, hydrolyzed in vivo .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .

How can contradictions in bioactivity data across studies be resolved?

Q. Advanced

- Meta-Analysis : Compare assay conditions (e.g., pH, serum content) that alter compound stability .

- Dose-Response Repetition : Test multiple concentrations (1 nM–100 µM) in triplicate to confirm EC₅₀ trends .

- Off-Target Screening : Use a kinase panel (e.g., Eurofins) to identify confounding interactions .

What methods elucidate metabolic stability and degradation pathways?

Q. Advanced

Q. Table 2: Metabolic Stability Parameters

| Model | t₁/₂ (min) | Major Metabolite | Enzyme Involved |

|---|---|---|---|

| Human | 45 ± 5 | Hydroxy-isobutyramide | CYP3A4 |

| Rat | 28 ± 3 | Demethylated sulfamoyl | CYP2D6 |

How to design structure-activity relationship (SAR) studies focusing on substituent effects?

Q. Advanced

- Analog Synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with halogenated or nitro groups) .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (e.g., sulfamoyl oxygen) .

- 3D-QSAR : CoMFA/CoMSIA models to correlate steric/electronic features with AChE inhibition .

Q. Table 3: SAR Trends for Key Modifications

| Substituent | Bioactivity (AChE IC₅₀, nM) | Solubility (µg/mL) |

|---|---|---|

| 4-OCH₃ | 120 ± 10 | 15 ± 2 |

| 4-Cl | 85 ± 8 | 8 ± 1 |

| 4-NO₂ | 200 ± 15 | 5 ± 0.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.